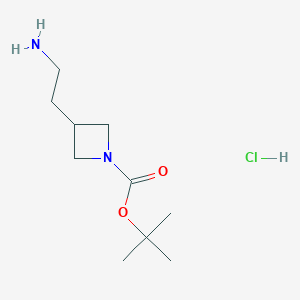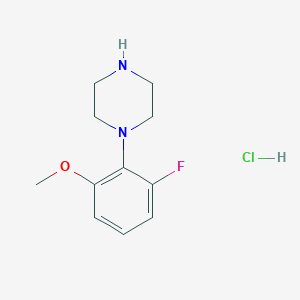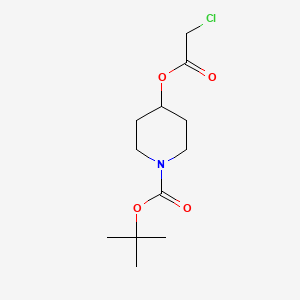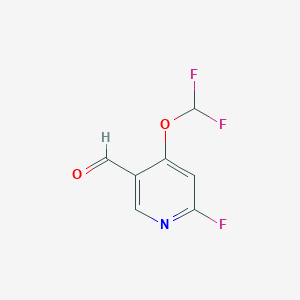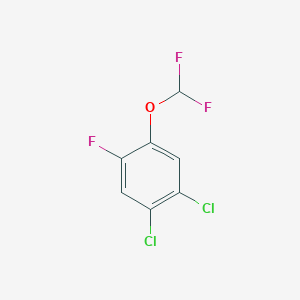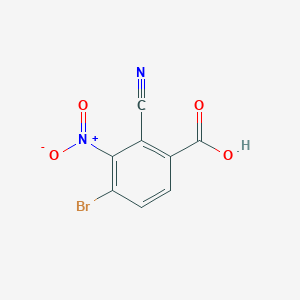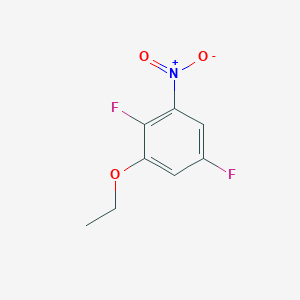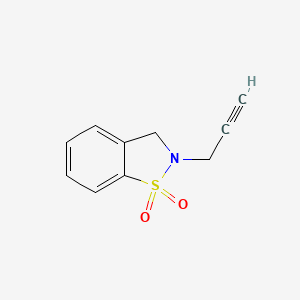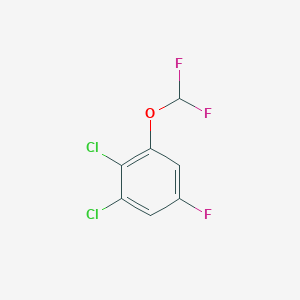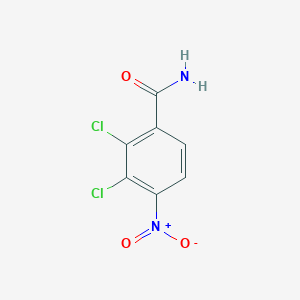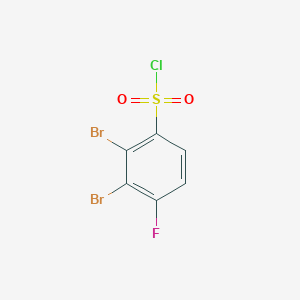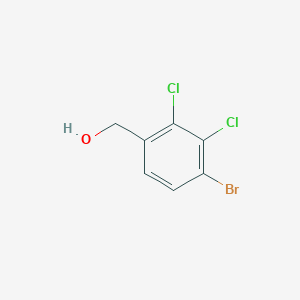
4-Difluoromethoxy-5-fluoro-2-formylpyridine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Difluoromethoxy-5-fluoro-2-formylpyridine” is based on its molecular formula, C7H4F3NO2. Unfortunately, the specific structural details like bond lengths and angles are not provided in the search results. For a detailed molecular structure, it’s recommended to refer to resources like crystallographic data or spectroscopic data from reliable databases.Applications De Recherche Scientifique
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, including fluoropyridines, play a critical role in medicinal chemistry. They are involved in the synthesis of pharmaceuticals due to their unique properties, such as increased stability, lipophilicity, and ability to form specific interactions with biological targets. For instance, fluorinated pyrimidines like 5-fluorouracil (5-FU) have been extensively studied for their applications in cancer chemotherapy, demonstrating clinical usefulness in palliating advanced cancer, particularly in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). These insights into fluoropyrimidines' biochemical and pharmacological behaviors may hint at the roles compounds like 4-Difluoromethoxy-5-fluoro-2-formylpyridine could play in drug development and therapeutic applications.
Environmental Impact and Degradation
Understanding the environmental fate of fluorinated compounds, including potential degradation pathways and environmental persistence, is crucial. Research on polyfluoroalkyl chemicals emphasizes the significance of assessing the biodegradability and environmental impact of fluorinated substances. Investigations into microbial degradation pathways of these compounds are essential for evaluating their environmental persistence and the formation of potentially harmful degradation products (Liu & Avendaño, 2013). These studies may offer a framework for assessing the environmental aspects of this compound, considering its fluorinated nature.
Applications in Materials Science
Fluorinated compounds are also significant in materials science, where their unique properties are harnessed in creating advanced materials. For example, fluoropolymers, characterized by their high stability and resistance to solvents and temperatures, serve in various high-performance applications. The properties of fluoropolymers, derived from their fluorinated components, suggest potential areas where this compound might find application, particularly in the development of materials with specific chemical and physical properties (Henry et al., 2018).
Mécanisme D'action
The mechanism of action for “4-Difluoromethoxy-5-fluoro-2-formylpyridine” is not specified in the search results. The mechanism of action generally refers to how a compound interacts at the molecular level, which is particularly relevant for bioactive compounds. As this compound is intended for research use only, its mechanism of action may not be fully explored yet.
Safety and Hazards
The safety and hazards associated with “4-Difluoromethoxy-5-fluoro-2-formylpyridine” are not fully detailed in the search results. Sigma-Aldrich mentions that the buyer assumes responsibility to confirm product identity and/or purity . It’s crucial to handle all chemical compounds with appropriate safety measures. For detailed safety information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier.
Propriétés
IUPAC Name |
4-(difluoromethoxy)-5-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMDKDFXNXYNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=C1OC(F)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



